Grk5-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H25N7O3 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[[2-[4-[(but-2-ynoylamino)methyl]-2-methoxyanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C26H25N7O3/c1-4-7-22(34)29-15-16-10-11-20(21(14-16)36-3)31-26-32-23-18(12-13-28-23)24(33-26)30-19-9-6-5-8-17(19)25(35)27-2/h5-6,8-14H,15H2,1-3H3,(H,27,35)(H,29,34)(H3,28,30,31,32,33) |
InChI Key |
FCHSPYQBYVKMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)NC2=NC3=C(C=CN3)C(=N2)NC4=CC=CC=C4C(=O)NC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Grk5-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in both canonical G protein-coupled receptor (GPCR) desensitization and non-canonical nuclear signaling. Its dysregulation is implicated in numerous pathologies, most notably heart failure, making it a compelling therapeutic target. Grk5-IN-4 is a potent and selective covalent inhibitor of GRK5, offering a valuable chemical tool to probe the kinase's function and a scaffold for further drug development. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to GRK5: A Dual-Function Kinase
GRK5 is a member of the GRK4 subfamily of kinases and is ubiquitously expressed, with high levels found in the heart. It participates in two distinct signaling paradigms depending on its subcellular localization.
Canonical GPCR Desensitization: At the plasma membrane, the canonical function of GRK5 is to phosphorylate agonist-activated GPCRs. This post-translational modification recruits β-arrestins, which sterically hinder further G protein coupling, leading to signal termination and receptor internalization.
Non-Canonical Nuclear Signaling: Under certain pathological stimuli, such as those leading to cardiac hypertrophy, GRK5 translocates to the nucleus in a calcium-calmodulin-dependent manner. In the nucleus, GRK5 engages in non-GPCR-mediated signaling, primarily through two mechanisms:
-
HDAC5 Phosphorylation: GRK5 can phosphorylate histone deacetylase 5 (HDAC5), leading to its nuclear export. This relieves the repression of the myocyte enhancer factor-2 (MEF2), a transcription factor that drives the expression of hypertrophic genes.
-
NFAT Co-activation: GRK5 can also act as a transcriptional co-factor for the nuclear factor of activated T-cells (NFAT), further promoting the expression of genes associated with cardiac hypertrophy. This function may be independent of its kinase activity and involve direct DNA binding.
Given its central role in pathological cardiac hypertrophy, the development of selective GRK5 inhibitors like this compound is of significant interest.
This compound: A Covalent Inhibitor of GRK5
This compound is a potent and selective covalent inhibitor of GRK5. Its mechanism of action is characterized by the formation of a covalent bond with a specific cysteine residue within the kinase's active site, leading to irreversible inhibition.
Covalent Mechanism of Action
This compound features a reactive alkyne group that serves
Grk5-IN-4 for Heart Failure Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Grk5-IN-4, a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5), and its application in the context of heart failure research. This document details the dual roles of GRK5 in cardiac pathophysiology, summarizes the quantitative data for this compound, and provides detailed experimental protocols for its investigation.
Introduction: The Dual Role of GRK5 in Cardiac Health and Disease
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating G protein-coupled receptor (GPCR) signaling. In the heart, GRK5 is a key regulator of cardiac function and is implicated in the pathogenesis of heart failure. Its functions can be broadly categorized into two distinct signaling pathways: canonical and non-canonical.
Canonical Signaling: At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs, such as β-adrenergic receptors. This phosphorylation promotes the binding of β-arrestin, which leads to receptor desensitization and internalization, thereby attenuating downstream signaling. This mechanism is crucial for preventing overstimulation of the heart in response to catecholamines.
Non-Canonical Signaling: GRK5 also possesses non-GPCR-related functions within the cardiomyocyte nucleus. Under pathological stress conditions, such as pressure overload, GRK5 translocates to the nucleus where it can act as a histone deacetylase (HDAC) kinase and a co-factor for transcription factors like NFAT (Nuclear Factor of Activated T-cells). These nuclear activities of GRK5 promote the expression of hypertrophic genes, contributing to maladaptive cardiac remodeling and the progression to heart failure.
Given the detrimental role of nuclear GRK5 in pathological cardiac hypertrophy, selective inhibition of GRK5 presents a promising therapeutic strategy for heart failure.
This compound: A Selective Covalent Inhibitor of GRK5
This compound (also known as CCG-265328) is a potent and selective covalent inhibitor of GRK5. Its covalent mechanism of action provides a prolonged and specific inhibition of GRK5, making it a valuable tool for dissecting the roles of this kinase in heart failure.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
| Compound | Target Kinase | IC50 (µM) | Selectivity | Assay Conditions | Reference |
| This compound | GRK5 | 1.1 | 90-fold vs GRK2 | Not specified | |
| Grk5-IN-3 | GRK5 | 0.22 | >450-fold vs GRK1 | 4-hour pre-incubation | |
| Grk5-IN-3 | GRK6 | 0.41 | Not specified | 4-hour pre-incubation |
Note: The IC50 of covalent inhibitors can be time-dependent. The provided value for this compound may reflect a specific time point.
Signaling Pathways in Heart Failure
The following diagrams illustrate the key signaling pathways involving GRK5 in the context of cardiac hypertrophy and heart failure.
The Emerging Paradigm of Nuclear GRK5: A Technical Guide to Non-Canonical Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5), a member of the serine/threonine protein kinase family, has long been characterized by its canonical role in the desensitization of G protein-coupled receptors (GPCRs) at the plasma membrane. However, a growing body of evidence has illuminated a multifaceted, non-canonical role for GRK5 within the cell nucleus. This nuclear localization unveils novel functions, substrates, and regulatory mechanisms that extend far beyond GPCR signaling, implicating nuclear GRK5 as a critical player in physiological and pathological processes, including cardiac hypertrophy, DNA damage response, and cell cycle regulation. This in-depth technical guide provides a comprehensive overview of the non-canonical functions of GRK5 in the nucleus, with a focus on its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.
Nuclear Translocation of GRK5: A Regulated Journey
The entry of GRK5 into the nucleus is a tightly controlled process, governed by specific cellular signals and intrinsic structural motifs. Unlike other GRK subfamilies, GRK5 possesses a functional nuclear localization sequence (NLS) within its catalytic domain (amino acids 388-395), which is essential for its nuclear import.[1][2][3]
The subcellular localization of GRK5 is dynamic and responsive to various stimuli. Notably, activation of Gαq-coupled receptors, such as α-adrenergic and angiotensin II receptors, promotes the translocation of GRK5 from the sarcolemmal membrane to the nucleus.[4][5] This process is dependent on intracellular calcium levels and the calcium-binding protein calmodulin (CaM). CaM binds to the N-terminus of GRK5, a process that is competitively regulated and facilitates its nuclear import. Conversely, the nuclear export of GRK5 is also a regulated process, involving a nuclear export sequence (NES) and is influenced by Ca2+/CaM binding.
Kinase-Dependent Non-Canonical Functions in the Nucleus
Once inside the nucleus, GRK5 acts as a kinase for a variety of non-GPCR substrates, thereby regulating their activity, localization, and downstream signaling.
Regulation of Gene Transcription via HDAC Phosphorylation
A pivotal non-canonical function of nuclear GRK5 is its role as a Class II histone deacetylase (HDAC) kinase. GRK5 directly phosphorylates HDAC5, a transcriptional repressor of the myocyte enhancer factor-2 (MEF2) transcription factor. This phosphorylation event triggers the nuclear export of HDAC5, leading to the de-repression of MEF2 and the subsequent activation of a hypertrophic gene program. This pathway is a key mechanism by which nuclear GRK5 contributes to pathological cardiac hypertrophy.
Modulation of the p53 Tumor Suppressor Pathway
GRK5 has been identified as a novel kinase for the tumor suppressor protein p53. In the nucleus, GRK5 phosphorylates p53 at Threonine 55, which promotes the degradation of p53 and consequently inhibits the p53-dependent apoptotic response to genotoxic stress. This interaction highlights a potential role for nuclear GRK5 in cell survival and tumorigenesis.
Interaction with Nucleophosmin (NPM1)
GRK5 also interacts with and phosphorylates nucleophosmin (NPM1), a multifunctional nuclear protein involved in ribosome biogenesis, cell cycle control, and apoptosis. GRK5-mediated phosphorylation of NPM1 at Serine 4 has been shown to regulate the sensitivity of cells to inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis.
Kinase-Independent Non-Canonical Functions in the Nucleus
Beyond its catalytic activity, nuclear GRK5 exhibits kinase-independent functions, primarily through direct protein-protein and protein-DNA interactions.
Facilitation of NFAT-Mediated Transcription
Nuclear GRK5 can act as a co-factor for the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor in cardiac hypertrophy. This function appears to be independent of GRK5's kinase activity and involves its ability to directly bind DNA, thereby facilitating NFAT's access to its target gene promoters and enhancing hypertrophic gene transcription.
Direct DNA Binding
The NLS of GRK5 shares homology with the DNA-binding domains of some transcription factors, and indeed, GRK5 has been shown to bind directly to DNA in vitro. This intrinsic DNA binding capability is a unique feature among GRKs and is crucial for its kinase-independent functions in the nucleus, such as the co-activation of NFAT.
Summary of Quantitative Data
While the functional interactions of nuclear GRK5 are increasingly understood, detailed quantitative data on these interactions remain sparse in the current literature. The following tables summarize the available quantitative and qualitative data.
Table 1: GRK5 Nuclear Substrate Phosphorylation
| Substrate | Phosphorylation Site(s) | Kinetic Parameters (Km, Vmax) | Functional Outcome | References |
| HDAC5 | Not explicitly defined | Not Reported | Nuclear export, de-repression of MEF2 | |
| p53 | Threonine 55 | Not Reported | Promotes p53 degradation, inhibits apoptosis | |
| NPM1 | Serine 4, Threonine 199 | Not Reported | Regulates sensitivity to PLK1 inhibitors |
Table 2: GRK5 Nuclear Protein-Protein Interactions
| Interacting Protein | Binding Affinity (Kd) | Interacting Domain on GRK5 | Functional Outcome | References |
| HDAC5 | Not Reported | Not Reported | Phosphorylation and nuclear export of HDAC5 | |
| p53 | Not Reported | Kinase Domain | Phosphorylation and degradation of p53 | |
| NPM1 | Not Reported | N-terminal domain | Phosphorylation of NPM1 | |
| NFAT | Not Reported | Not Reported | Co-activation of NFAT-mediated transcription | |
| Calmodulin (CaM) | ~8 nM | N-terminus | Regulates nuclear translocation |
Table 3: GRK5 Regulation of Transcription Factor Activity
| Transcription Factor | Effect of Nuclear GRK5 | Mechanism | Quantitative Change in Target Gene Expression | References |
| MEF2 | Activation | De-repression via HDAC5 phosphorylation | Upregulation of hypertrophic genes (specific fold changes not consistently reported) | |
| NFAT | Co-activation | Kinase-independent, involves direct DNA binding | Enhancement of NFAT-mediated hypertrophic gene transcription (specific fold changes not consistently reported) |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of Nuclear GRK5
Caption: Signaling pathways of nuclear GRK5.
Experimental Workflow for Studying GRK5 Nuclear Translocation
References
- 1. mdpi.com [mdpi.com]
- 2. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Nuclear Translocation of Cardiac G Protein-Coupled Receptor Kinase 5 Downstream of Select Gq-Activating Hypertrophic Ligands Is a Calmodulin-Dependent Process | PLOS One [journals.plos.org]
- 5. G-protein-coupled receptor kinase 5 phosphorylates p53 and inhibits DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of G Protein-Coupled Receptor Kinase 5 (GRK5) Inhibition on Nuclear Factor of Activated T-Cells (NFAT) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs)[1][2]. Beyond its canonical function at the plasma membrane, emerging evidence has highlighted a critical non-canonical role for GRK5 within the nucleus, particularly in the regulation of pathological gene transcription[3][4][5]. One of the key nuclear functions of GRK5 is its ability to facilitate the activity of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors pivotal in various cellular processes, including cardiac hypertrophy and fibroblast activation.
This technical guide provides an in-depth overview of the effect of GRK5 on NFAT signaling, with a focus on the implications of GRK5 inhibition. While specific data on the compound Grk5-IN-4's effect on NFAT signaling is not extensively available in the public domain, this document will leverage the broader understanding of GRK5's role and the effects of other known GRK5 inhibitors to provide a comprehensive resource for researchers. We will delve into the signaling pathway, present quantitative data from relevant studies, and provide detailed experimental protocols to investigate the GRK5-NFAT axis.
The GRK5-NFAT Signaling Pathway: A Non-Canonical Nuclear Interaction
Under basal conditions, GRK5 is primarily localized to the plasma membrane, where it phosphorylates agonist-activated GPCRs, leading to their desensitization. However, in response to specific pathological stimuli, such as those that trigger cardiac hypertrophy, GRK5 translocates to the nucleus. This nuclear translocation is a critical step for its non-canonical functions.
Once in the nucleus, GRK5 acts as a facilitator of NFAT-mediated gene transcription. This interaction is noteworthy as it appears to be independent of GRK5's kinase activity. Instead, GRK5 is thought to act as a scaffold or co-factor, potentially by binding directly to DNA in the vicinity of NFAT binding sites, thereby enhancing the transcriptional activity of NFAT. This leads to the upregulation of hypertrophic and fibrotic genes.
The following diagram illustrates the signaling pathway leading to GRK5-mediated enhancement of NFAT activity.
Quantitative Effects of GRK5 on NFAT Signaling
The following tables summarize the quantitative data from studies investigating the impact of GRK5 on NFAT activity. These findings provide a basis for predicting the effects of a GRK5 inhibitor like this compound.
Table 1: Effect of GRK5 Overexpression on NFAT Activity
| Experimental System | Stimulus | Readout | Fold Change (vs. Control) | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Phenylephrine (PE) | NFAT Luciferase Activity | ~2.5-fold increase | |
| NRVMs | Phenylephrine (PE) | RCAN1.4 mRNA levels | ~2-fold increase | |
| Transgenic Mice (cardiac-specific GRK5 overexpression) | Basal | NFAT Luciferase Activity | ~2-fold increase | |
| Transgenic Mice (cardiac-specific GRK5 overexpression) | Transverse Aortic Constriction (TAC) | NFAT Luciferase Activity | ~3.5-fold increase | |
| Transgenic Mice (cardiac-specific GRK5 overexpression) | Phenylephrine (PE) | NFAT Luciferase Activity | ~4-fold increase |
Table 2: Effect of GRK5 Knockout/Deletion on NFAT Activity
| Experimental System | Stimulus | Readout | Fold Change (vs. Control) | Reference |
| GRK5 Null Mice | Transverse Aortic Constriction (TAC) | RCAN1.4 mRNA levels | ~50% decrease | |
| GRK5 Overexpressing Mice with NFATc3 Deletion | Transverse Aortic Constriction (TAC) | Cardiac Hypertrophy | Protection from exaggerated hypertrophy |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of GRK5 inhibitors on NFAT signaling.
In Vitro GRK5 Kinase Assay
This protocol is designed to determine the inhibitory activity of a compound (e.g., this compound) on GRK5 kinase activity.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Peptide substrate for GRK5
-
ATP
-
Test inhibitor (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µl of diluted GRK5 enzyme in kinase buffer to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µl of a mix of the peptide substrate and ATP in kinase buffer.
-
Incubate the reaction at room temperature for 60-120 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
NFAT-Luciferase Reporter Assay in Cultured Cells
This assay measures the effect of a GRK5 inhibitor on NFAT transcriptional activity in a cellular context.
Materials:
-
Neonatal Rat Ventricular Myocytes (NRVMs) or other suitable cell line
-
Adenovirus encoding an NFAT-luciferase reporter
-
Adenovirus for GRK5 overexpression (optional, for gain-of-function studies)
-
Cell culture medium and supplements
-
Test inhibitor (this compound)
-
Stimulus (e.g., Phenylephrine)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate NRVMs in appropriate culture plates.
-
Infect the cells with the NFAT-luciferase reporter adenovirus. If applicable, co-infect with a GRK5-expressing or control (e.g., LacZ) adenovirus.
-
After 24-48 hours, treat the cells with the test inhibitor or vehicle for a specified pre-incubation time.
-
Stimulate the cells with a pro-hypertrophic agonist like phenylephrine (e.g., 50 µM) for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize luciferase activity to total protein concentration for each sample.
References
Grk5-IN-4: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its involvement in cholinergic dysfunction, amyloid-beta (Aβ) accumulation, and tau hyperphosphorylation positions it as a compelling therapeutic target. This document provides a comprehensive technical overview of Grk5-IN-4, a potent and selective covalent inhibitor of GRK5. While current research has primarily focused on its application in cardiovascular disease, this guide outlines its potential utility in advancing Alzheimer's disease research. We present its known characteristics, relevant signaling pathways, and detailed, adaptable experimental protocols for its application in AD models.
This compound: Core Technical Data
This compound, also identified as Compound 16d and CCG-265328, is a valuable tool for investigating the physiological and pathological roles of GRK5. Its covalent mechanism of action, targeting a non-conserved cysteine residue (Cys474) within the GRK5 active site, provides potent and sustained inhibition.
Quantitative Inhibitor Data
The inhibitory potency of this compound has been quantified, demonstrating significant selectivity for GRK5.
| Inhibitor | Target Kinase | IC50 | Selectivity | Reference |
| This compound | GRK5 | 1.1 µM | 90-fold over GRK2 |
GRK5 Signaling Pathways in Alzheimer's Disease
GRK5 dysfunction is intricately linked to the core pathological hallmarks of Alzheimer's disease through multiple signaling cascades.
Canonical GPCR Signaling and Cholinergic Dysfunction
GRK5 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs), including the M2 muscarinic acetylcholine receptor. In Alzheimer's disease, GRK5 deficiency leads to impaired M2 receptor desensitization, resulting in reduced acetylcholine release and contributing to the characteristic cholinergic deficit.
Caption: Canonical GRK5 signaling at the M2 muscarinic autoreceptor and its dysregulation in Alzheimer's disease.
Non-Canonical Signaling, Aβ Accumulation, and Tau Pathology
Beyond its canonical role at the cell membrane, GRK5 has non-canonical functions within the cell that are also implicated in Alzheimer's pathology. GRK5 deficiency has been shown to accelerate Aβ accumulation. Furthermore, GRK5 influences the phosphorylation of tau, a key protein in the formation of neurofibrillary tangles, through its interaction with glycogen synthase kinase 3β (GSK3β).
Caption: Non-canonical roles of GRK5 deficiency in promoting amyloid-beta accumulation and tau hyperphosphorylation.
Experimental Protocols for this compound in Alzheimer's Disease Research
The following protocols are adapted for the use of this compound in the context of Alzheimer's disease research. These should be optimized for specific experimental systems.
In Vitro GRK5 Kinase Inhibition Assay
This protocol determines the inhibitory activity of this compound on GRK5 in a controlled in vitro setting.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 substrate (e.g., casein or a specific peptide substrate)
-
This compound
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
DMSO
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound in kinase buffer to achieve a range of desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following:
-
1 µL of this compound dilution or DMSO (vehicle control).
-
2 µL of diluted GRK5 enzyme in kinase buffer.
-
2 µL of a mixture of GRK5 substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the kinase reaction.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and
An In-depth Technical Guide to Understanding GRK5 Nuclear Localization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanisms, regulation, and functional implications of G protein-coupled receptor kinase 5 (GRK5) nuclear localization. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the non-canonical roles of GRKs.
Introduction: Beyond the Cell Membrane
G protein-coupled receptor kinases (GRKs) are traditionally known for their canonical role in phosphorylating and desensitizing G protein-coupled receptors (GPCRs) at the plasma membrane. However, a growing body of evidence reveals that members of the GRK family, particularly GRK5, possess non-canonical functions within the cell nucleus. The nuclear translocation of GRK5 is not a random event but a tightly regulated process with profound implications for gene transcription and cellular function, particularly in the contexts of cardiac hypertrophy and cancer.
GRK5, a member of the GRK4 subfamily, is distinguished by the presence of a functional nuclear localization signal (NLS) and a nuclear export sequence (NES), which facilitate its dynamic shuttling between the cytoplasm and the nucleus. This guide will delve into the molecular determinants of GRK5 nuclear transport, the signaling pathways that govern this process, and the functional consequences of nuclear GRK5 activity.
Molecular Machinery of GRK5 Nucleocytoplasmic Shuttling
The bidirectional movement of GRK5 across the nuclear envelope is orchestrated by specific amino acid sequences within its structure and is influenced by key interacting proteins.
The Nuclear Localization Signal (NLS)
GRK5 possesses a functional NLS located within its catalytic domain, specifically between amino acids 388 and 395 (388RKEKVKRE395). Mutation of the basic amino acid residues in this sequence to alanines results in the exclusion of GRK5 from the nucleus, confirming the essential role of this motif in nuclear import. Interestingly, this NLS also mediates the binding of GRK5 to DNA.
The Nuclear Export Sequence (NES)
A functional NES has been identified in the catalytic domain of GRK5 (amino acids 259-265). This sequence is crucial for the export of GRK5 from the nucleus back into the cytoplasm. The exposure of the NES is a regulated event, primarily controlled by the binding of Calmodulin (CaM).
The Role of Calmodulin (CaM)
Calmodulin, a ubiquitous calcium-binding protein, plays a pivotal role in regulating GRK5's subcellular localization. GRK5 has two CaM-binding sites, one in its N-terminus and another in its C-terminus. The binding of Ca2+/CaM to the N-terminal site is a prerequisite for the nuclear export of GRK5. It is proposed that CaM binding induces a conformational change in GRK5 that exposes the NES, thereby facilitating its interaction with the nuclear export machinery. Furthermore, CaM binding to the N-terminus can also contribute to the dissociation of GRK5 from nuclear DNA.
Signaling Pathways Regulating GRK5 Nuclear Localization
The subcellular distribution of GRK5 is not static but is dynamically regulated by various signaling pathways, often initiated by GPCR activation.
GPCR-Mediated Regulation
Activation of certain Gq-coupled GPCRs, such as the muscarinic M3 receptor, α-adrenergic receptors, and angiotensin II receptors, can trigger the translocation of GRK5. This process is often dependent on an increase in intracellular calcium levels, which in turn activates Calmodulin. For instance, stimulation of myocytes with phenylephrine or angiotensin II leads to the movement of GRK5 from the sarcolemmal membrane to the nucleus.
Calcium Signaling
As mentioned, calcium is a critical second messenger in the regulation of GRK5 nuclear export. Treatment of cells with a calcium ionophore, which artificially increases intracellular calcium, promotes the nuclear export of GRK5 in a CaM-dependent manner. This underscores the central role of the Ca2+/CaM complex in dictating the residence time of GRK5 in the nucleus.
Regulation by Protein Kinase C (PKC)
Protein Kinase C (PKC) has also been implicated in regulating GRK5 localization. PKC-mediated phosphorylation of GRK5 has been suggested to lead to its nuclear accumulation. This adds another layer of complexity to the regulatory network controlling GRK5's subcellular distribution, suggesting that multiple signaling inputs can converge to determine its location and, consequently, its function.
Signaling Pathway for GRK5 Nuclear Translocation
The Role of G Protein-Coupled Receptor Kinase 5 in Fibroblast Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast activation is a critical cellular process in tissue repair and remodeling. However, its dysregulation is a hallmark of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ dysfunction and failure. G protein-coupled receptor kinase 5 (GRK5) has emerged as a key regulator of this process, presenting a promising therapeutic target for anti-fibrotic therapies. This technical guide provides an in-depth exploration of the function of GRK5 in fibroblast activation, detailing the underlying signaling pathways, experimental methodologies to study its function, and quantitative data from key studies.
GRK5 Signaling in Fibroblast Activation
GRK5, a serine-threonine kinase, is known to regulate G protein-coupled receptors (GPCRs). However, its role in fibroblast activation extends beyond this canonical function, involving non-GPCR-mediated nuclear activities.[1][2] Stress signals, such as those initiated by angiotensin II (AngII) and transforming growth factor-beta (TGF-β), trigger the activation of fibroblasts.[2][3]
Upon stimulation by agonists like AngII, which binds to the angiotensin type I receptor (AT1R), a Gαq-coupled GPCR, GRK5 is activated.[3] In a calcium-calmodulin (Ca2+-CAM)-dependent manner, GRK5 translocates from the cytoplasm to the nucleus. Within the nucleus, GRK5 does not act as a kinase but rather as a transcriptional co-factor, potentiating the activity of the nuclear factor of activated T cells (NFAT), a key transcription factor involved in fibrosis. This GRK5/NFAT complex drives the expression of pro-fibrotic genes, leading to the transdifferentiation of fibroblasts into myofibroblasts. Myofibroblasts are characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased synthesis of ECM proteins like collagen I and collagen III.
TGF-β, a potent pro-fibrotic cytokine, also induces GRK5 expression and its nuclear accumulation. While TGF-β can signal through both canonical (Smad-mediated) and non-canonical pathways, its pro-fibrotic effects on α-SMA expression appear to involve a shared signaling axis with GRK5. The interplay between AngII and TGF-β signaling in GRK5-mediated fibroblast activation is complex, with AngII stimulation leading to the expression of TGF-β, which then acts in an autocrine or paracrine manner to amplify the fibrotic response.
Below is a diagram illustrating the core signaling pathway of GRK5 in fibroblast activation.
Quantitative Data on GRK5 Function in Fibroblast Activation
The following tables summarize quantitative data from studies investigating the role of GRK5 in fibroblast activation, comparing wild-type (WT) models with those exhibiting genetic deletion of GRK5 (GRK5KO).
Table 1: In Vitro Myofibroblast Gene Expression
| Gene | Treatment | Fold Change vs. WT Vehicle (WT) | Fold Change vs. WT Vehicle (GRK5KO) | Reference |
| α-SMA | Angiotensin II (1 µM) | ~2.5 | ~1.0 (No significant increase) | |
| Collagen I | Angiotensin II (1 µM) | ~2.0 | ~1.0 (No significant increase) | |
| Collagen III | Angiotensin II (1 µM) | ~1.8 | ~1.0 (No significant increase) | |
| MMP2 | Angiotensin II (1 µM) | ~1.7 | ~1.0 (No significant increase) | |
| TGF-β | Angiotensin II (1 µM) | ~1.5 | ~1.0 (No significant increase) |
Table 2: In Vitro α-SMA Protein Expression and Cell Contractility
| Parameter | Treatment | WT | GRK5KO | Reference |
| α-SMA Protein Expression (Normalized) | Angiotensin II | Significant Increase | No significant increase | |
| α-SMA Positive Cells (%) | Angiotensin II | ~60% | ~20% | |
| Collagen Gel Contraction (% of initial size) | Angiotensin II | ~40% | ~80% (Significantly less contraction) |
Table 3: In Vivo Cardiac Fibrosis Following Angiotensin II Infusion
| Fibrotic Area | WT | GRK5 fibroKO | Reference |
| Left Ventricle (%) | ~2.5% | ~1.0% (Significantly decreased) | |
| Atria (%) | ~15% | ~5% (Significantly decreased) | |
| Perivascular (%) | ~12% | ~4% (Significantly decreased) |
Table 4: In Vivo Cardiac Fibrosis 4 Weeks Post-Myocardial Infarction (MI)
| Fibrotic Area | WT | GRK5 fibroKO | Reference |
| Border Zone (%) | ~40% | ~20% (Significantly decreased) | |
| Remote Zone (%) | ~4% | ~1% (Significantly decreased) | |
| Perivascular (%) | ~15% | ~5% (Significantly decreased) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of GRK5 in fibroblast activation.
Isolation of Adult Mouse Cardiac Fibroblasts (MACFs)
-
Heart Excision and Digestion: Euthanize 2- to 3-month-old mice and excise the hearts. Mince the ventricular tissue and digest with a solution of collagenase II and dispase II in a shaking water bath at 37°C.
-
Cell Separation: Centrifuge the digested tissue and resuspend the cell pellet in a culture medium (e.g., DMEM with 10% FBS and antibiotics). Plate the cell suspension in a culture dish.
-
Fibroblast Enrichment: After an initial incubation period (e.g., 1-2 hours), non-adherent cardiomyocytes are removed. The adherent cells, which are predominantly cardiac fibroblasts, are washed and cultured for further experiments.
In Vitro Fibroblast Activation
-
Cell Seeding: Plate isolated MACFs in appropriate culture plates (e.g., 6-well or 12-well plates) at a desired density.
-
Starvation: Prior to stimulation, serum-starve the cells for 24 hours in a low-serum medium (e.g., DMEM with 0.5% FBS) to synchronize the cells and reduce baseline activation.
-
Stimulation: Treat the cells with pro-fibrotic stimuli such as Angiotensin II (1 µM) or TGF-β (10 ng/mL) for the desired time points (e.g., 24-48 hours).
-
Analysis: Following stimulation, cells can be harvested for various downstream analyses, including quantitative real-time PCR (qRT-PCR) for gene expression, immunoblotting for protein expression, and immunofluorescence for protein localization and cellular morphology.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from cultured fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
PCR Amplification: Perform real-time PCR using a thermocycler with specific primers for target genes (e.g., Acta2 for α-SMA, Col1a1 for Collagen I) and a housekeeping gene for normalization (e.g., Tpt1). The relative gene expression can be calculated using the ΔΔCt method.
Immunoblotting
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., anti-α-SMA, anti-GRK5) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
-
Cell Fixation and Permeabilization: Grow fibroblasts on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Block non-specific binding sites and incubate with a primary antibody against the target protein (e.g., anti-α-SMA). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Collagen Gel Contraction Assay
-
Gel Preparation: Prepare a collagen gel solution (e.g., from rat tail collagen type I) and mix it with a suspension of fibroblasts.
-
Gel Polymerization: Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
Stimulation and Detachment: After polymerization, add culture medium with or without pro-fibrotic stimuli. Gently detach the gels from the sides of the wells.
-
Quantification: Photograph the gels at specified time points (e.g., 18 hours) and measure the area of the gel. The degree of contraction is calculated as the percentage decrease in gel area from the initial area.
In Vivo Murine Models of Fibrosis
-
Angiotensin II Infusion Model: Implant osmotic minipumps subcutaneously in mice to deliver a continuous infusion of Angiotensin II (e.g., 1 µg/kg/min) for a period of 4 weeks to induce cardiac fibrosis.
-
Myocardial Infarction (MI) Model: Surgically ligate the left anterior descending (LAD) coronary artery in mice to induce myocardial infarction, leading to a fibrotic response in the heart.
Histological Analysis of Fibrosis
-
Tissue Processing: Euthanize the mice, excise the hearts, and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin and section them.
-
Staining: Stain the tissue sections with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrotic areas appear blue or red, respectively).
-
Quantification: Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area.
The following diagram outlines a general experimental workflow for studying GRK5 in fibroblast activation.
References
The Role of G-Protein-Coupled Receptor Kinase 5 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein-coupled receptor kinase 5 (GRK5) is emerging as a critical and complex regulator of the inflammatory response, extending far beyond its canonical role in G-protein-coupled receptor (GPCR) desensitization. This technical guide provides an in-depth examination of the molecular mechanisms through which GRK5 modulates inflammatory signaling pathways, with a primary focus on its intricate relationship with the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB). Evidence from in vitro and in vivo studies, including data from GRK5 knockout murine models, reveals a dual role for GRK5, acting as both a positive and negative regulator of inflammation depending on the cellular context and specific signaling cascade. This guide synthesizes key findings on GRK5's interaction with components of the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways, its impact on cytokine and chemokine production, and its involvement in inflammatory diseases such as sepsis and arthritis. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel therapeutics targeting GRK5.
Introduction to GRK5
G-protein-coupled receptor kinase 5 (GRK5) is a member of the serine/threonine protein kinase family that was initially identified for its role in phosphorylating activated GPCRs, leading to their desensitization and internalization. Unlike other members of the GRK4 subfamily, GRK5 possesses a nuclear localization sequence (NLS), enabling its translocation to the nucleus where it can exert non-canonical functions, including the regulation of gene transcription. This nuclear activity is a key aspect of its role in inflammation. GRK5 is widely expressed, with particularly high levels in the heart, lung, and placenta.
GRK5 and the NF-κB Signaling Pathway: A Complex Interplay
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. GRK5 has been shown to modulate this pathway at multiple levels, exhibiting both inhibitory and activating functions.
Negative Regulation of NF-κB Signaling
Several studies have demonstrated an inhibitory role for GRK5 on NF-κB activation. This is primarily achieved through its interaction with the inhibitor of NF-κB, IκBα.
-
Nuclear Accumulation of IκBα: GRK5 can physically interact with IκBα in the nucleus. This interaction is mediated by the regulator of G-protein signaling homology (RH) domain of GRK5 and the N-terminal domain of IκBα. The binding of GRK5 to IκBα masks the nuclear export signal of IκBα, leading to its accumulation in the nucleus. This nuclear IκBα then sequesters NF-κB, preventing its binding to DNA and subsequent transcriptional activity. Overexpression of GRK5 has been shown to increase nuclear IκBα levels and inhibit NF-κB transcriptional activity, while GRK5 knockdown has the opposite effect.
-
Interaction with NF-κB1 p105: In some contexts, GRK5 has been shown to interact with NF-κB1 p105, a precursor protein of the p50 NF-κB subunit, and inhibit its phosphorylation by IκB kinase β (IKKβ). This can lead to a downstream inhibition of the ERK pathway.
Positive Regulation of NF-κB Signaling
Conversely, a growing body of evidence points to a pro-inflammatory, positive regulatory role for GRK5 in NF-κB signaling, particularly in immune cells and in the context of specific stimuli like lipopolysaccharide (LPS).
-
Phosphorylation of IκBα: Studies in primary macrophages from GRK5 knockout (GRK5-/-) mice have shown that GRK5 is a positive regulator of the TLR4-induced IκBα-NFκB pathway. In this context, GRK5 can act as a non-canonical IκBα kinase, phosphorylating IκBα at Ser32/36, the same sites targeted by the canonical IKKβ. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription. Consequently, LPS-induced IκBα phosphorylation and NF-κB p65 nuclear translocation are markedly attenuated in GRK5-/- macrophages.
-
Evolutionarily Conserved Role: The role of GRK5 as a critical mediator of NF-κB signaling has been shown to be evolutionarily conserved, with studies in Drosophila and Zebrafish demonstrating its importance in innate immunity.
The seemingly contradictory roles of GRK5 in NF-κB signaling are likely cell-type and stimulus-dependent, highlighting the complexity of its regulatory functions.
Signaling Pathways and Experimental Workflows
GRK5-Mediated Negative Regulation of NF-κB Signaling
Caption: GRK5 negatively regulates NF-κB by sequestering IκBα in the nucleus.
GRK5-Mediated Positive Regulation of NF-κB Signaling via TLR4
Methodological & Application
Application Notes and Protocols for Grk5-IN-4 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Its canonical function involves the phosphorylation of activated GPCRs, which leads to their desensitization and internalization, a crucial mechanism for maintaining cellular homeostasis. Beyond this, GRK5 exhibits non-canonical functions, including translocation to the nucleus where it can phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), thereby influencing gene transcription. Dysregulation of GRK5 activity has been implicated in various pathological conditions, including heart failure and cancer, making it an attractive therapeutic target.
Grk5-IN-4 is a potent, selective, and covalent inhibitor of GRK5 with a reported half-maximal inhibitory concentration (IC50) of 1.1 μM. Its covalent mechanism of action offers the potential for high potency and prolonged duration of action, making it a valuable tool for studying GRK5 biology and for therapeutic development. These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against GRK5.
Signaling Pathway and Inhibition
GRK5 is a key modulator of GPCR signaling. Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating the signal, and promotes receptor internalization. This compound, as a covalent inhibitor, is thought to form a permanent bond with a cysteine residue within the active site of GRK5, thereby irreversibly inactivating the kinase.
Application Notes: Grk5-IN-4 Potency and Selectivity Determination using the ADP-Glo™ Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in cellular signaling. Its canonical function involves the phosphorylation of activated G protein-coupled receptors (GPCRs), leading to receptor desensitization and internalization, a crucial mechanism for maintaining cellular homeostasis.[1][2] Beyond this, GRK5 possesses non-canonical functions, including translocation to the nucleus where it can modulate gene transcription by phosphorylating targets like histone deacetylase 5 (HDAC5).[3][4][5] This nuclear activity has implicated GRK5 in the pathophysiology of chronic conditions, notably cardiac hypertrophy and heart failure, making it a significant therapeutic target.
Grk5-IN-4 is a small molecule inhibitor designed to target GRK5. Determining its potency (typically as an IC₅₀ value) and selectivity is a critical step in its pharmacological characterization. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The assay's high sensitivity and suitability for high-throughput screening make it a preferred method for profiling kinase inhibitors.
This document provides a detailed protocol for determining the inhibitory activity of this compound against the GRK5 enzyme using the ADP-Glo™ Kinase Assay.
Signaling Pathways of GRK5
GRK5 operates through two distinct signaling pathways: a canonical pathway at the plasma membrane and a non-canonical pathway in the nucleus.
-
Canonical Pathway (GPCR Desensitization): Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinders further G protein coupling, effectively terminating the signal and leading to receptor internalization.
-
Non-Canonical Pathway (Transcriptional Regulation): Under certain stimuli, such as those from Gαq-coupled receptors, GRK5 can translocate to the nucleus. In the nucleus, it acts as a transcriptional regulator by phosphorylating proteins like HDAC5 or interacting with transcription factors such as NFAT (Nuclear Factor of Activated T-cells), influencing the expression of genes associated with pathological hypertrophy.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced. The assay is performed in two sequential steps after the initial kinase reaction is complete.
-
Kinase Reaction & ATP Depletion: First, the kinase reaction is performed, during which ATP is converted to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
ADP Conversion and Detection: Second, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then consumed by Ultra-Glo™ Luciferase in a reaction that produces a stable, "glow-type" luminescent signal. The intensity of this signal is directly proportional to the amount of ADP produced, and therefore, to the activity of the GRK5 enzyme.
Quantitative Data of Selected GRK5 Inhibitors
While the specific IC₅₀ of this compound is to be determined by the following protocol, the table below summarizes the potency and selectivity of other known GRK5 inhibitors for comparative purposes. This data illustrates the range of activities that can be expected and highlights the goal of achieving high potency for GRK5 and high selectivity over related kinases like GRK2.
| Inhibitor | GRK5 IC₅₀ (nM) | GRK2 IC₅₀ (nM) | Selectivity (GRK2/GRK5) | Reference |
| Sunitinib (1) | ~1000 | - | Modest | |
| Ullrich 57 (2) | 15 | 1100 | ~73-fold | |
| Compound 3 | 8.6 | 12000 | ~1400-fold | |
| Compound 4c | 10 | >1,000,000 | >100,000-fold | |
| Compound 16d | 1100 | >100,000 | ~90-fold |
Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration, substrate).
Experimental Protocol: IC₅₀ Determination of this compound
This protocol is designed to determine the IC₅₀ value of this compound against GRK5 in a 384-well plate format.
Materials and Reagents
-
GRK5 Kinase Enzyme System (e.g., Promega, Cat. #: V3981)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega, Cat. #: V9101)
-
This compound inhibitor
-
Kinase Substrate (e.g., Casein, 1 mg/mL)
-
Nuclease-free water
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates (low volume)
-
Plate reader with luminescence detection capabilities
Reagent Preparation
-
1X Kinase Buffer: Prepare by diluting a 5X Reaction Buffer (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl₂) with nuclease-free water. Immediately before use, add DTT to a final concentration of 50 µM. Keep on ice.
-
ATP Solution: Thaw Ultra-Pure ATP on ice. Prepare the desired concentration of ATP solution (e.g., 25 µM) in 1X Kinase Buffer. The final ATP concentration in the kinase reaction should ideally be close to the Kₘ value for GRK5 to accurately determine inhibitor potency.
-
GRK5 Enzyme Solution: Thaw active GRK5 enzyme on ice. Dilute the enzyme in 1X Kinase Buffer to the desired working concentration (e.g., 2.5-5 ng/µL). The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay (typically <30% ATP consumption).
-
This compound Serial Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution of the inhibitor in 1X Kinase Buffer to create a dose-response curve. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Ensure the final DMSO concentration in the reaction is constant across all wells (e.g., 1%).
Assay Procedure
The following procedure is for a final reaction volume of 10 µL.
-
Plate Setup:
-
Add 2.5 µL of the serially diluted this compound inhibitor to the appropriate wells of a 384-well plate.
-
For "No Inhibitor" (100% activity) control wells, add 2.5 µL of 1X Kinase Buffer containing the same percentage of DMSO.
-
For "No Enzyme" (0% activity) background control wells, add 5 µL of 1X Kinase Buffer.
-
-
Add GRK5 Enzyme: Add 2.5 µL of the diluted GRK5 enzyme solution to all wells except the "No Enzyme" background controls.
-
Pre-incubation (Optional but Recommended): If this compound is a suspected covalent inhibitor, seal the plate and pre-incubate the enzyme and inhibitor for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Initiate Kinase Reaction: Prepare a 2X Substrate/ATP mix (e.g., 2 mg/mL Casein and 50 µM ATP in 1X Kinase Buffer). Add 5 µL of this mix to all wells to start the reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 120 minutes). This time should be optimized to ensure the reaction is within a linear range.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.
Data Analysis
-
Subtract the average background luminescence ("No Enzyme" control) from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
References
- 1. GRK5 - Wikipedia [en.wikipedia.org]
- 2. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Targeting GRK5 for Treating Chronic Degenerative Diseases [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grk5-IN-4 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Grk5-IN-4 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize the inhibitor concentration to achieve your research goals while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2] It has a reported IC50 (half-maximal inhibitory concentration) of 1.1 µM for GRK5 and demonstrates 90-fold selectivity over GRK2.[1] As a covalent inhibitor, this compound forms a stable bond with its target protein. This means that even if the free compound degrades in the media over time, the inhibitory effect on the existing GRK5 protein will persist.[1]
Q2: What are the main research areas for this compound?
This compound is primarily used in research related to heart failure, cancer, and neurodegenerative diseases.[1] GRK5 is a multifunctional protein that not only regulates G protein-coupled receptors (GPCRs) at the cell membrane but also translocates to the nucleus to control gene transcription, making it a target of interest in various pathological conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, typically at a concentration of 10 mM. For optimal stability, prepare a concentrated stock solution in anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing your working solutions, dilute the DMSO stock into your cell culture medium immediately before use.
Q4: What is a good starting concentration range for my experiments?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its IC50 of 1.1 µM for kinase inhibition, a concentration range from 0.1 µM to 10 µM is a reasonable starting point for most cell-based assays. However, the optimal concentration will be cell-line specific and depend on the desired biological endpoint.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell toxicity or low viability at expected effective concentrations. | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Compound precipitation: The inhibitor may have precipitated out of the solution when diluted in aqueous media. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) and consistent across all experimental and control wells. 3. Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, consider strategies to improve solubility, such as using a stepwise dilution or adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.1%). |
| Inconsistent or no biological effect of the inhibitor. | 1. Incorrect concentration: The concentration used may be too low to achieve significant target inhibition. 2. Poor cell permeability: The inhibitor may not be effectively entering the cells. 3. Inhibitor instability/degradation: The compound may be degrading in the cell culture media over the course of the experiment. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. 2. While specific cell permeability data for this compound is not widely available, most small molecule inhibitors are designed to be cell-permeable. If you suspect an issue, you can try to find literature on similar compounds or perform cellular uptake assays. 3. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals, especially if the compound's half-life in your specific media is unknown. |
| Variability between experiments. | 1. Inconsistent cell health: Variations in cell passage number, confluency, or overall health can affect their response to treatment. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution or variations in the final DMSO concentration. | 1. Use cells within a consistent passage number range and seed them at a uniform density. Ensure cells are healthy and actively dividing before starting the experiment. 2. Prepare fresh dilutions of the inhibitor for each experiment from a single, validated stock solution. Use a consistent final DMSO concentration across all wells. |
Quantitative Data on GRK5 Inhibitor Effects on Cell Viability
While specific cell viability data for this compound is limited in publicly available literature, data from studies using other selective GRK5 inhibitors can provide a useful reference for experimental design.
Table 1: Effect of GRK5-IN-2 on Testicular Cancer Cell Viability
A study on testicular cancer utilized a selective GRK5 antagonist, GRK5-IN-2, and assessed its impact on cell survival in a co-culture with peripheral blood mononuclear cells (PBMCs). The data below shows the percentage of surviving cancer cells.
| Treatment Group | Incubation Time | Cell Survival Rate (%) |
| Control | 12 hours | 59.3% |
| GRK5-IN-2 | 12 hours | 46.5% |
| Control | 24 hours | 34.7% |
| GRK5-IN-2 | 24 hours | 32.3% |
Table 2: IC50 Values of Various GRK5 Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant GRK5 inhibitors against their target kinase. This information is useful for estimating a starting concentration range for cell-based assays, though it does not directly reflect cytotoxicity.
| Inhibitor | Target | IC50 | Reference |
| This compound | GRK5 | 1.1 µM | |
| CCG-215022 | GRK5 | 0.38 µM | |
| GRK5-IN-2 | GRK5 | 49.7 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the optimal non-toxic working concentration.
Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare Cell Suspension: After treating your cells with the desired concentrations of this compound for the specified time, harvest the cells and prepare a single-cell suspension.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Viable cells/mL = (Average number of viable cells per square) x Dilution factor x 10^4
-
Visualizations
GRK5 Signaling Pathways
Caption: Overview of GRK5's dual signaling roles.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal inhibitor concentration.
Troubleshooting Logic for High Cell Toxicity
Caption: Decision tree for troubleshooting high cell toxicity.
References
Grk5-IN-4 stability in solution and storage
Welcome to the technical support center for Grk5-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the active site of GRK5, leading to its irreversible inactivation.[2] This covalent nature results in a time-dependent increase in its inhibitory potency.[1]
Q2: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] For aqueous solutions, it is recommended to first dissolve the compound in DMSO to make a stock solution and then dilute it into the aqueous buffer.
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q4: What is the stability of this compound in solution?
Currently, there is no publicly available data specifically detailing the stability of this compound in various solutions or cell culture media. As with many research compounds, its stability can be influenced by several factors, including the specific composition of the medium (e.g., serum content, pH), incubation temperature, and exposure to light.
Given that this compound is a covalent inhibitor, the inhibitory effect on the target protein will persist even if the free compound degrades over time in the experimental medium.[4] However, for long-term studies where new protein is being synthesized, it is advisable to assess the half-life of the compound in your specific experimental system. A general protocol for determining stability using LC-MS is provided in the "Experimental Protocols" section.
Q5: What are the known targets of this compound?
This compound is a selective inhibitor of GRK5. It has been shown to have 90-fold selectivity for GRK5 over the closely related kinase GRK2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed when diluting DMSO stock solution into aqueous buffers. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (typically <0.5% to avoid solvent effects). Always include a vehicle control with the same final DMSO concentration.- Consider adding a low concentration of a surfactant like Tween-20 (e.g., 0.01-0.1%).- Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of your aqueous buffer with vigorous mixing, and then add this to the final volume.- Briefly sonicate the solution in a water bath sonicator after dilution. |
| Inconsistent experimental results or loss of inhibitory effect over time. | - Degradation of this compound in the experimental medium.- Adsorption of the compound to plasticware.- Incomplete dissolution of the compound. | - Perform a time-course experiment to assess the stability of this compound in your specific medium (see protocol below). For long-term experiments, consider replenishing the medium with a fresh inhibitor at regular intervals.- Use low-adsorption plasticware.- Visually inspect your final working solution to ensure no precipitate is present. |
| Observed cellular toxicity. | - Off-target effects of this compound.- DMSO toxicity. | - Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line.- Ensure the final DMSO concentration is below a cytotoxic level for your cells (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control. |
Quantitative Data
| Parameter | Value | Reference |
| IC50 for GRK5 | 1.1 µM | |
| Selectivity | 90-fold over GRK2 | |
| Solubility in DMSO | 10 mM |
Experimental Protocols
Protocol 1: In Vitro GRK5 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general method for measuring GRK5 kinase activity and can be used to assess the inhibitory activity of this compound.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)
-
Substrate (a suitable peptide or protein substrate for GRK5)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in Kinase Buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µl of this compound dilution or DMSO (for control).
-
2 µl of diluted GRK5 enzyme in Kinase Buffer.
-
2 µl of a mix of substrate and ATP in Kinase Buffer.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow for the kinase reaction and covalent inhibition to occur.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol 2: Cell-Based ELISA for GRK5 Inhibition
This protocol provides a framework for a cell-based ELISA to measure the total amount of GRK5 protein in cells treated with this compound. A decrease in signal may indicate compound-induced degradation of GRK5.
Materials:
-
A suitable cell line expressing GRK5
-
96-well cell culture plates
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific for GRK5
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with Fixation Buffer.
-
Permeabilize the cells with Permeabilization Buffer.
-
-
Blocking: Block non-specific binding with Blocking Buffer.
-
Antibody Incubation:
-
Incubate with the primary anti-GRK5 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add TMB substrate and incubate until color develops.
-
Add Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of GRK5 protein.
Protocol 3: Stability Assessment of this compound in Cell Culture Medium using LC-MS
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Time Points: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be processed immediately.
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Preparation for LC-MS: At each time point, precipitate proteins from the medium sample (e.g., by adding cold acetonitrile), centrifuge, and collect the supernatant.
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation profile and half-life in the cell culture medium.
Signaling Pathways and Experimental Workflows
Canonical GRK5 Signaling Pathway
GRK5 is involved in the desensitization of G protein-coupled receptors (GPCRs) at the plasma membrane. Upon agonist binding to a GPCR, GRK5 phosphorylates the activated receptor, which then promotes the binding of β-arrestin, leading to G protein uncoupling and receptor internalization.
Caption: Canonical GRK5 signaling at the plasma membrane.
Non-Canonical GRK5 Nuclear Signaling Pathway
GRK5 can translocate to the nucleus and participate in non-canonical signaling, which is implicated in processes like cardiac hypertrophy. In the nucleus, GRK5 can phosphorylate substrates such as histone deacetylase 5 (HDAC5), leading to its nuclear export and the activation of hypertrophic gene transcription.
Caption: Non-canonical GRK5 nuclear signaling pathway.
Experimental Workflow for Assessing this compound in a Cell-Based Assay
This diagram outlines a logical workflow for investigating the effects of this compound in a cell-based experiment.
Caption: A logical workflow for a cell-based assay.
References
dealing with Grk5-IN-4 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Grk5-IN-4 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on solubility problems.
Issue: Precipitation of this compound in Aqueous Media
A frequent challenge encountered with many small-molecule kinase inhibitors is their precipitation when diluted from a DMSO stock solution into an aqueous buffer or cell culture medium.[1] This is due to the hydrophobic nature of these compounds.[1]
Question: My this compound solution, which was clear in DMSO, formed a precipitate when I diluted it in my experimental media. What should I do?
Answer: This is a common solubility issue. Here are several strategies to prevent or resolve the precipitation of this compound:
-
Optimize the Dilution Process: Instead of a single-step dilution, try a stepwise approach. First, create an intermediate dilution of the this compound DMSO stock in a small volume of your aqueous medium with vigorous vortexing. Then, add this intermediate dilution to the final volume of your medium.[2]
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound. It is crucial to ensure that the final concentration does not exceed the solubility limit of the compound in the aqueous medium.[2]
-
Control the Final DMSO Concentration: While minimizing the final DMSO concentration is important to avoid solvent-induced artifacts (ideally below 0.5%), a slight increase may be necessary to maintain solubility.[1] Always include a vehicle control with the identical final DMSO concentration in your experiments.
-
Utilize Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help break down small aggregates and improve the dissolution of the compound.
-
Gentle Warming: Gently warming the aqueous buffer or media to 37°C before adding the this compound stock solution can sometimes enhance solubility. However, ensure that the temperature is compatible with the stability of all components in your experiment.
-
Use of Surfactants: For in vitro biochemical assays, consider adding a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your buffer to help solubilize the hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). Its IC50 for GRK5 is 1.1 μM, and it exhibits 90-fold selectivity over the closely related GRK2. As a covalent inhibitor, it forms a permanent bond with its target protein, leading to irreversible inhibition.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, with a reported solubility of 10 mM. For long-term storage, the stock solution in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: Why am I observing inconsistent results in my cell-based assays with this compound?
A3: Inconsistent results can stem from several factors:
-
Precipitation: As discussed in the troubleshooting guide, precipitation of the inhibitor in the cell culture medium can lead to a lower effective concentration and thus, variability in its inhibitory effect.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plasticware. To mitigate this, consider using low-adsorption plasticware.
-
Cellular ATP Competition: this compound is an ATP-competitive inhibitor. The high intracellular concentration of ATP can compete with the inhibitor, potentially requiring higher concentrations in cell-based assays compared to in vitro kinase assays to achieve the desired effect.
Q4: Can this compound be used for in vivo studies?
Quantitative Data
| Parameter | Value | Reference |
| IC50 (GRK5) | 1.1 μM | |
| Selectivity | 90-fold over GRK2 | |
| Solubility in DMSO | 10 mM | |
| Molecular Weight | 483.52 g/mol | |
| Molecular Formula | C26H25N7O3 |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the mass of the this compound powder.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes in sterile, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. General Protocol for an In Vitro GRK5 Kinase Assay
-
Objective: To determine the inhibitory activity of this compound on GRK5 in a biochemical assay. This protocol is a general guideline and should be optimized for the specific assay format (e.g., ADP-Glo™, radiometric).
-
Materials: Recombinant GRK5 enzyme, suitable substrate (e.g., tubulin), kinase assay buffer, ATP, this compound stock solution, assay plates (e.g., 96-well or 384-well), detection reagents.
-
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
In the assay plate, add the diluted this compound or vehicle control (DMSO).
-
Add the GRK5 enzyme and the substrate to the wells.
-
Incubate the plate for a predetermined time at room temperature to allow for the covalent interaction between this compound and the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction and proceed with the detection method as per the manufacturer's instructions to quantify kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Canonical and non-canonical GRK5 signaling pathways.
References
Validation & Comparative
Validating the Specificity of Grk5-IN-4: A Comparative Guide Using GRK5 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of the G protein-coupled receptor kinase 5 (GRK5) inhibitor, Grk5-IN-4, by comparing its effects to data obtained from GRK5 knockout (KO) models. Establishing on-target activity is a critical step in the development of any selective kinase inhibitor. The use of genetic models, such as CRISPR/Cas9-mediated knockouts, offers a robust method for orthogonal validation, ensuring that the observed pharmacological effects are indeed due to the inhibition of the intended target.
While direct studies comprehensively characterizing this compound in GRK5 knockout models are emerging, this guide synthesizes available data on closely related GRK5 inhibitors and the well-documented phenotypes of GRK5 knockout systems. This comparative approach provides a strong foundation for designing and interpreting experiments aimed at validating the specificity of this compound.
Comparison of Expected Outcomes: this compound Treatment vs. GRK5 Knockout
The central premise of this validation strategy is that the pharmacological inhibition of GRK5 with this compound in wild-type (WT) cells or animals should phenocopy the genetic deletion of GRK5. The following table summarizes expected comparative outcomes based on existing literature for GRK5 function and inhibition.
| Parameter | This compound Treatment in WT Models | GRK5 Knockout (KO) Models | Expected Concordance |
| In Vitro Kinase Activity | Dose-dependent inhibition of GRK5 enzymatic activity. | Complete absence of GRK5 kinase activity. | High |
| Off-Target Kinase Activity | Minimal inhibition of other kinases (e.g., GRK2, GRK3, GRK6). | No direct effect on other kinases. | High |
| GPCR Signaling (Canonical) | Altered desensitization of specific GPCRs (e.g., muscarinic M2/M4 receptors).[1] | Impaired desensitization of the same subset of GPCRs.[1][2] | High |
| Nuclear Signaling (Non-Canonical) | Potential for differential effects on kinase-dependent vs. kinase-independent nuclear functions. | Abolition of all nuclear functions (both kinase-dependent and -independent).[3] | Partial to High (depending on the role of kinase activity in nuclear functions) |
| Cellular Phenotypes | Inhibition of adipocyte differentiation.[4] | Decreased adipocyte differentiation. | High |
| Attenuation of cartilage degradation. | Protection against osteoarthritis. | High | |
| In Vivo Phenotypes | Potential for mild cognitive impairment-related phenotypes. | Age-related development of mild cognitive impairment. | High |
| Altered inflammatory responses. | Exaggerated gliosis in response to inflammatory triggers. | High |
Experimental Protocols
In Vitro GRK5 Kinase Assay
This protocol is designed to quantify the inhibitory activity of this compound on GRK5 using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human GRK5 enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., casein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following:
-
1 µL of this compound dilution or DMSO (vehicle control).
-
2 µL of diluted GRK5 enzyme in kinase buffer.
-
2 µL of a mix of substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Generation of GRK5 Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for creating GRK5 knockout cell lines.
Materials:
-
HEK293 cells or other cell line of interest
-
Cas9 expression vector (e.g., lentiCRISPR v2)
-
Guide RNA (gRNA) targeting GRK5
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
Anti-GRK5 antibody for Western blotting
Procedure:
-
gRNA Design: Design and clone two or more gRNAs targeting different exons of the GRK5 gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA plasmids into the cells of interest.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Clonal Selection: After selection, plate the cells at a low density to allow for the growth of single-cell colonies. Isolate and expand individual clones.
-
Validation:
-
Western Blot: Screen the clones for the absence of GRK5 protein expression.
-
Sequencing: Perform genomic DNA sequencing of the targeted region to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and premature stop codon.
-
Comparative Analysis of Downstream Signaling
This protocol details how to compare the effects of this compound and GRK5 knockout on a key downstream signaling pathway, NF-κB.
Materials:
-
Wild-type and GRK5 KO cells
-
This compound
-
NF-κB luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Stimulus (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System (Promega)
Procedure:
-
Transfection: Co-transfect WT and GRK5 KO cells with the NF-κB luciferase reporter and control reporter plasmids.
-
Inhibitor Treatment: For WT cells, pre-treat with various concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity. Compare the stimulated NF-κB activity in this compound-treated WT cells to that in untreated WT and GRK5 KO cells.
Visualizing Pathways and Workflows
Caption: GRK5 Signaling Pathways and Points of Intervention.
Caption: Workflow for Validating this compound Specificity.
By employing the experimental strategies and comparative analyses outlined in this guide, researchers can rigorously validate the on-target specificity of this compound, thereby increasing confidence in its utility as a selective chemical probe for studying GRK5 biology and as a potential therapeutic agent.
References
- 1. GRK5 Deficiency Leads to Reduced Hippocampal Acetylcholine Level via Impaired Presynaptic M2/M4 Autoreceptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRK5 Deficiency Causes Mild Cognitive Impairment due to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Location-specific and Kinase-Independent GRK5 Function in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK5 is required for adipocyte differentiation through ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a detailed comparison of Grk5-IN-4, a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5), with other related kinases. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data on the inhibitor's cross-reactivity, outlines detailed experimental protocols, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of its performance and potential off-target effects.
Executive Summary
This compound is a covalent inhibitor with a reported IC50 of 1.1 μM for GRK5. While demonstrating high selectivity against GRK2, with a 90-fold difference in potency, emerging data on analogous compounds suggests significant cross-reactivity with GRK6, a closely related kinase within the same subfamily. This guide presents the available quantitative data, the methodologies to assess kinase inhibition, and the signaling context of GRK5 and its relevant off-target kinase, GRK6, to aid in the design and interpretation of future research.
Quantitative Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound and a closely related analog against members of the GRK family. The data highlights the selectivity profile and points to potential areas for further investigation.
| Kinase | This compound IC50 (µM) | Related Analog (9g) % Inhibition @ 1µM | Notes |
| GRK5 | 1.1 | 92% | Primary target. |
| GRK1 | >100 | Not Available | Member of the GRK1 subfamily. |
| GRK2 | 99 | Not Available | Member of the GRK2 subfamily; >90-fold selectivity. |
| GRK3 | Not Available | 21% | Member of the GRK2 subfamily. |
| GRK4 | Not Available | Not Available | Member of the GRK4 subfamily. |
| GRK6 | Not Available | 94% | Member of the GRK4 subfamily; likely significant off-target. |
| GRK7 | Not Available | Not Available | Member of the GRK1 subfamily. |
Data for this compound is from a 4-hour pre-incubation assay, reflecting its covalent inhibitory mechanism. Data for the related analog (9g) provides an indication of likely cross-reactivity.
Experimental Protocols
To ensure reproducibility and aid in the design of further selectivity profiling studies, a detailed experimental protocol for an in vitro kinase assay is provided below. This protocol is based on the widely used ADP-Glo™ Kinase Assay format and incorporates specific conditions relevant to the characterization of covalent inhibitors like this compound.
In Vitro Kinase Selectivity Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases (GRK1, GRK2, GRK3, GRK4, GRK5, GRK6, GRK7)
-
This compound (stock solution in DMSO)
-
Kinase-specific substrates (e.g., casein or tubulin)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white, opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. A DMSO-only control should be included.
-
-
Assay Assembly:
-
Pre-incubation (for covalent inhibitors):
-
Incubate the plate for a specified period (e.g., 4 hours) at room temperature to allow for the covalent bond formation between the inhibitor and the kinase.[1]
-
-
Kinase Reaction Initiation:
-
To initiate the kinase reaction, add 2 µL of a substrate/ATP mixture to each well.[1] The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways
To understand the potential biological consequences of this compound's activity and cross-reactivity, it is crucial to consider the signaling pathways in which the target kinases are involved.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for determining the in vitro selectivity profile of a kinase inhibitor.
GRK5 Signaling Pathways
GRK5 is a multifunctional kinase with roles at both the plasma membrane and in the nucleus.
Caption: Dual roles of GRK5 in canonical GPCR signaling and non-canonical nuclear signaling.
GRK6 Signaling Pathways
GRK6, a likely off-target of this compound, shares some functional overlap with GRK5 but also has distinct roles, particularly in immune cell signaling.
Caption: Key signaling roles of GRK6 in GPCR regulation and immune cell function.
Conclusion
This compound is a valuable tool for studying the biological functions of GRK5. However, the available data strongly suggests a significant potential for cross-reactivity with GRK6. Researchers utilizing this inhibitor should exercise caution in interpreting their results and, where possible, employ complementary approaches, such as genetic knockdown or the use of structurally distinct inhibitors, to validate their findings. Further comprehensive selectivity profiling of this compound against the full panel of GRK family members is warranted to provide a more complete understanding of its off-target activities. This guide serves as a foundational resource to inform such future investigations and to promote the rigorous use of chemical probes in biomedical research.
References
Illuminating GRK5 Inhibition: A Comparative Guide to Validating Grk5-IN-4 Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays to confirm the activity of Grk5-IN-4, a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). Experimental data and detailed protocols are presented to support the validation of this compound and to compare its performance against other known GRK5 inhibitors.
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs). Its involvement in various pathological conditions, including heart failure, cardiac hypertrophy, and cancer, has made it a significant target for therapeutic intervention.[1][2][3][4][5] this compound (also known as CCG-265328) has emerged as a key chemical probe for studying GRK5 biology due to its potency and selectivity. This guide outlines the essential biochemical assays used to characterize the inhibitory activity of this compound and provides a comparative analysis with other GRK5 inhibitors.
Quantitative Comparison of GRK5 Inhibitors
The inhibitory potency of this compound and other selected GRK5 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The data also highlights the selectivity of these inhibitors for GRK5 over the closely related GRK2.
| Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | Selectivity (GRK2/GRK5) | Notes |
| This compound | 1.1 | >100 | ~90-fold | Covalent inhibitor. |
| Sunitinib | Low micromolar | - | Modest | FDA-approved receptor tyrosine kinase inhibitor with off-target GRK5 activity. |
| Compound 2 (Ullrich 57 derivative) | 0.015 | 1.1 | ~70-fold | Sunitinib derivative. |
| Compound 3 | 0.0086 | 12 | ~1400-fold | Covalent inhibitor with a chloroacetamide warhead. |
| Compound 4a | 30 | >180,000 | >6000-fold | Potentially reversible covalent analog. |
| Compound 4b | 1.1 | >1000 | >900-fold | Potentially reversible covalent analog. |
| GRK5-IN-2 | 49.7 | - | - | Pyridine-based bicyclic compound. |
Key Biochemical Assays for Confirming Inhibitor Activity
Several robust biochemical assays are employed to determine the inhibitory activity of compounds like this compound against GRK5. These assays directly measure the kinase's ability to phosphorylate a substrate and how that activity is affected by the presence of an inhibitor.
Radiometric Kinase Assay
This traditional and highly sensitive assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a suitable substrate by the kinase.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), a substrate (e.g., casein, 1 mg/mL), and the active GRK5 enzyme.
-
Inhibitor Pre-incubation: For inhibitor studies, pre-incubate the GRK5 enzyme with varying concentrations of this compound (or other inhibitors) for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Kinase Reaction: Start the reaction by adding the [γ-³³P]ATP assay cocktail. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, for example, 15 minutes.
-
Termination: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Air dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³³P]ATP. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GRK5 is a regulator of fibroblast activation and cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinase 5 (GRK5) contributes to impaired cardiac function and immune cell recruitment in post-ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of GRK5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo effects of G protein-coupled receptor kinase 5 (GRK5) inhibitors, with a focus on preclinical data. By examining the effects of these inhibitors at the cellular and whole-organism levels, this document aims to provide a comprehensive resource for researchers in cardiovascular disease, oncology, and other fields where GRK5 is a therapeutic target.
Introduction to GRK5 as a Therapeutic Target
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs). Beyond its canonical role in GPCR desensitization at the plasma membrane, GRK5 can translocate to the nucleus and modulate gene expression through non-canonical pathways. This nuclear activity of GRK5 is implicated in the pathogenesis of several diseases, including cardiac hypertrophy and cancer, making it an attractive target for therapeutic intervention.
This guide will focus on the comparative effects of small molecule inhibitors of GRK5, using data from published preclinical studies on compounds such as KR-39038 and Amlexanox.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GRK5 inhibitors from in vitro and in vivo studies.
In Vitro Potency and Cellular Effects
| Inhibitor | Target | IC50 | Cell-Based Assay | Effect | Reference |
| KR-39038 | GRK5 | 0.02 µM | Angiotensin II-induced hypertrophy in neonatal cardiomyocytes | Significantly inhibited cellular hypertrophy and HDAC5 phosphorylation | [1][2] |
| Amlexanox | GRK5 | ~12.6 µM (pIC50 = 4.9) | Phenylephrine-induced MEF2 activation in neonatal rat ventricular myocytes | Near abrogation of MEF2 activation at 50 µM | [3] |
In Vivo Efficacy in Disease Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| KR-39038 | Pressure overload-induced cardiac hypertrophy in mice | 30 mg/kg/day, p.o. for 14 days | 43% reduction in left ventricular weight | [2] |
| KR-39038 | Chronic heart failure post-coronary artery ligation in rats | 10 and 30 mg/kg/day, p.o. | Significant preservation of cardiac function and attenuation of myocardial remodeling | [2] |
| Amlexanox | 5/6 nephrectomized rats (model of cardiorenal syndrome) | 25 mg/kg/day, i.p. for 10 weeks | Significantly reduced cardiac fibrosis and apoptosis |
Signaling Pathways and Experimental Workflow
GRK5 Signaling Pathway
The following diagram illustrates the dual role of GRK5 in both canonical GPCR signaling at the cell membrane and non-canonical signaling in the nucleus, which contributes to pathological gene expression.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The diagram below outlines a typical experimental workflow for evaluating a novel GRK5 inhibitor.
Detailed Experimental Protocols
In Vitro GRK5 Inhibition Assay (TR-FRET)
This protocol is based on the methodology used to determine the IC50 of KR-39038.
-
Objective: To measure the direct inhibitory activity of a compound against GRK5 kinase.
-
Materials:
-
Recombinant GRK5 enzyme
-
ULight-Histone H3 substrate
-
ATP
-
Test compound (e.g., KR-39038)
-
LANCE® TR-FRET detection reagents
-
-
Procedure:
-
The test compound is pre-incubated with the GRK5 enzyme (0.5 µg/mL) for 10 minutes.
-
The kinase reaction is initiated by adding the ULight-Histone H3 substrate (80 nM) and ATP (20 µM, at Km concentration).
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the level of substrate phosphorylation is measured using LANCE® TR-FRET detection.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
-
In Vitro Cellular Hypertrophy Assay
This protocol is adapted from studies on KR-39038 and Amlexanox in neonatal cardiomyocytes.
-
Objective: To assess the effect of a GRK5 inhibitor on agonist-induced cardiomyocyte hypertrophy.
-
Cell Culture:
-
Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.
-
-
Procedure:
-
NRVMs are treated with a hypertrophic agonist (e.g., 0.1 µM Angiotensin II or 50 µM Phenylephrine) in the presence or absence of the test compound (e.g., KR-39038 at 0-1.0 µM for 24 hours).
-
Cellular hypertrophy is assessed by measuring cell size (e.g., via immunofluorescence staining of α-actinin) and/or by quantifying the expression of hypertrophic markers (e.g., ANP, BNP).
-
Downstream signaling events, such as the phosphorylation of HDAC5 or the activation of MEF2 (via a luciferase reporter assay), are also measured by Western blotting or other appropriate methods.
-
In Vivo Pressure Overload-Induced Cardiac Hypertrophy Model
This protocol is based on the in vivo evaluation of KR-39038.
-
Objective: To determine the efficacy of a GRK5 inhibitor in a mouse model of pathological cardiac hypertrophy.
-
Animal Model:
-
Transverse aortic constriction (TAC) is surgically induced in mice to create pressure overload on the left ventricle.
-
-
Procedure:
-
Following TAC surgery, mice are treated with the test compound (e.g., KR-39038 at 30 mg/kg/day, administered orally) or vehicle for a specified duration (e.g., 14 days).
-
Cardiac function is monitored throughout the study using echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
At the end of the study, hearts are harvested, and the left ventricular weight is measured to assess the degree of hypertrophy.
-
Histological analysis (e.g., H&E and Masson's trichrome staining) is performed to evaluate cardiomyocyte size and fibrosis.
-
Conclusion
The available preclinical data for GRK5 inhibitors such as KR-39038 and Amlexanox demonstrate a clear correlation between their in vitro potency and their in vivo efficacy in models of cardiovascular disease. The ability of these compounds to inhibit GRK5's kinase activity translates to the suppression of pathological cellular processes like hypertrophy and fibrosis, ultimately leading to improved organ function in animal models. This guide highlights the importance of a multi-faceted approach, combining biochemical, cellular, and whole-organism studies, in the evaluation and development of novel GRK5 inhibitors for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Amlexanox as a G Protein-Coupled Receptor Kinase 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Grk5-IN-4 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Grk5-IN-4, a selective inhibitor of G protein-coupled receptor kinase 5 (GRK5), with other notable GRK5 inhibitors. The structural basis for its selectivity is explored through quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Comparative Analysis of GRK5 Inhibitors
This compound is a potent and selective covalent inhibitor of GRK5.[1][2][3] Its selectivity for GRK5 over other kinases, particularly the closely related GRK2, is a key attribute for its use as a chemical probe to elucidate the specific roles of GRK5 in various physiological and pathological processes. The following tables summarize the inhibitory potency and selectivity of this compound in comparison to other published GRK5 inhibitors.
Table 1: Inhibitory Potency (IC50) of Selected GRK Inhibitors
| Compound | GRK5 IC50 | GRK2 IC50 | GRK6 IC50 | GRK1 IC50 | Notes | Reference |
| This compound | 1.1 µM | >100 µM | - | - | Covalent inhibitor, 90-fold selectivity over GRK2. | [1] |
| Compound 3 (CCG273441) | 8.6 nM | 12 µM | - | - | Covalent chloroacetamide inhibitor. | [4] |
| Compound 4c (GRL018-21) | 10 nM | >1000 µM | - | - | Reversible covalent ketoamide inhibitor with >100,000-fold selectivity over GRK2. | |
| Compound 4 | 60 nM | 50 µM | 40 nM | - | Non-covalent inhibitor with >800-fold selectivity over GRK2. | |
| Compound 6a | 27 nM | - | 20 nM | - | Potent GRK5 and GRK6 inhibitor. | |
| Sunitinib | Low µM | - | - | - | Modest selectivity against GRK2. | |
| CCG215022 | Nanomolar | Nanomolar | - | - | Pan-GRK inhibitor, equipotent against GRK2 and GRK5. |
Table 2: Time-Dependent Inhibition of GRK5 by Covalent Inhibitors
| Compound | Incubation Time (hours) | GRK5 IC50 (µM) | Reference |
| This compound | 4 | 1.1 | |
| Compound 5 | 1 | 6.2 | |
| 4 | 0.2 | ||
| Grk5-IN-3 | 0 | 59 | |
| 0.5 | 11.3 | ||
| 1 | 6.2 | ||
| 4 | 0.22 |
Signaling Pathways of GRK5
GRK5 participates in both canonical and non-canonical signaling pathways. In its canonical role, it phosphorylates activated G protein-coupled receptors (GPCRs) at the plasma membrane, leading to their desensitization. The non-canonical pathway involves the translocation of GRK5 to the nucleus, where it can modulate gene transcription by phosphorylating nuclear proteins such as histone deacetylase 5 (HDAC5).
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC50 values of inhibitors against GRK5. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 inhibitor (e.g., this compound) dissolved in DMSO
-
Substrate (e.g., casein or a specific peptide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well or 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in Kinase Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Reaction Setup: In a multi-well plate, add the following components in order:
-
Inhibitor dilution or DMSO (for control).
-
Diluted GRK5 enzyme in Kinase Buffer.
-
For covalent inhibitors, pre-incubate the enzyme and inhibitor for a specified time (e.g., 0 to 4 hours) to assess time-dependent inhibition.
-
-
Initiate Kinase Reaction: Add a mixture of substrate and ATP in Kinase Buffer to start the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60-120 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is crucial to understanding its potential off-target effects. A common workflow involves screening the inhibitor against a panel of kinases.
This workflow typically begins with a primary screen where the inhibitor is tested at a single high concentration against a broad panel of kinases. Kinases that show significant inhibition are then selected for a secondary screen, which involves a dose-response assay to determine the precise IC50 value. The resulting selectivity profile provides a quantitative measure of the inhibitor's potency against the target kinase versus other kinases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Grk5-IN-4 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Grk5-IN-4, a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5), with other known GRK5 inhibitors. The experimental data, primarily half-maximal inhibitory concentrations (IC50), are presented for comparative analysis. Detailed methodologies for common in vitro kinase assays are also provided to aid in the independent verification of these findings.
Comparative Analysis of GRK5 Inhibitor Potency
The potency of this compound and a selection of alternative GRK5 inhibitors are summarized in Table 1. It is crucial to note that the inhibitory activity of covalent inhibitors like this compound is time-dependent. Therefore, the pre-incubation time of the inhibitor with the enzyme prior to the start of the kinase reaction significantly impacts the observed IC50 value. For a direct and accurate comparison, experimental conditions, particularly ATP concentration and pre-incubation time, should be standardized.
| Inhibitor | Type | GRK5 IC50 | Selectivity Highlights | Assay Conditions | Reference(s) |
| This compound | Covalent | 1.1 µM | 90-fold selective over GRK2 | Not explicitly stated | |
| Grk5-IN-3 | Covalent | 0.22 µM (4h pre-incubation), 6.2 µM (1h pre-incubation), 11.3 µM (0.5h pre-incubation), 59 µM (0h pre-incubation) | >450-fold selective over GRK1 and GRK2 | Radiometric assay | [1][2][3] |
| CCG273441 | Covalent | 3.8 nM | ~1300-fold selective over GRK2 | Not explicitly stated | [1][4] |
| GRL018-21 | Non-covalent | 10 nM | >100,000-fold selective over GRK2 | Not explicitly stated | |
| Sunitinib | Non-covalent | Low µM range | Also inhibits multiple receptor tyrosine kinases | Not explicitly stated | |
| CCG215022 | Non-covalent | 0.38 µM | Also inhibits GRK2 (IC50 = 0.15 µM) | Radiometric assay |
Experimental Protocols
The following are generalized protocols for commonly used in vitro kinase assays to determine inhibitor potency against GRK5.
Radiometric Kinase Assay
This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a GRK5 substrate.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
GRK5 Substrate (e.g., Casein or a specific peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant GRK5 enzyme, and the substrate in a microcentrifuge tube.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubation (for covalent inhibitors): Incubate the enzyme-inhibitor mixture for a defined period (e.g., 0, 30, 60, 240 minutes) at room temperature to allow for covalent bond formation.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for GRK5, if known.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Detection: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
GRK5 Substrate
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Opaque-walled multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Assay Setup: To the wells of a 384-well plate, add the test inhibitor or DMSO control.
-
Enzyme and Substrate Addition: Add the diluted GRK5 enzyme and substrate solution to each well.
-
Pre-incubation (for covalent inhibitors): Incubate the plate at room temperature for a specified duration to allow for covalent modification.
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
GRK5 Signaling Pathways
GRK5 is a multifaceted kinase involved in both canonical G protein-coupled receptor (GPCR) desensitization at the plasma membrane and non-canonical signaling within the nucleus.
References
A Head-to-Head Battle: Covalent vs. Non-Covalent GRK5 Inhibitors in Drug Discovery
A detailed comparison of their mechanisms, performance, and the experimental frameworks used for their evaluation.
In the landscape of kinase drug discovery, the strategic choice between covalent and non-covalent inhibition is a critical determinant of a drug candidate's ultimate success. This is particularly true for G protein-coupled receptor kinase 5 (GRK5), a key regulator of cellular signaling implicated in cardiovascular diseases, cancer, and neurodegenerative disorders.[1][2][3] This guide provides an objective comparison of covalent and non-covalent GRK5 inhibitors, supported by experimental data and detailed protocols to aid researchers in this field.
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a myriad of physiological processes.[1][4] Beyond this canonical function at the plasma membrane, GRK5 also possesses non-canonical roles within the nucleus, where it can influence gene transcription, contributing to pathological conditions such as cardiac hypertrophy. The dysregulation of GRK5 activity has cemented its status as a compelling therapeutic target.
Inhibitors of GRK5 are broadly classified into two main categories based on their mechanism of action: covalent and non-covalent. Covalent inhibitors form a stable, often irreversible, bond with the kinase, typically by reacting with a specific amino acid residue in the active site. In contrast, non-covalent inhibitors bind reversibly through non-permanent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. The choice between these two modalities has profound implications for an inhibitor's potency, selectivity, duration of action, and potential for off-target effects.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between covalent and non-covalent GRK5 inhibitors lies in their interaction with the target protein.
Covalent inhibitors are designed to form a permanent chemical bond with a specific, strategically located amino acid residue within the GRK5 active site. Many reported covalent GRK5 inhibitors target Cysteine 474 (Cys474), a residue unique to the GRK4 subfamily of kinases, which is located in a flexible loop near the ATP-binding pocket. This covalent modification can be either irreversible or reversible. Irreversible inhibitors typically possess reactive "warheads," such as haloacetamides or vinyl sulfones, that form a stable bond with the thiol group of the cysteine residue. This leads to a time-dependent increase in inhibitory potency and a prolonged duration of action, as the kinase is permanently inactivated.
Non-covalent inhibitors , conversely, bind to the GRK5 active site through a network of reversible interactions. Their binding is governed by the principles of equilibrium, and the inhibitor can freely associate and dissociate from the enzyme. The potency of a non-covalent inhibitor is determined by its binding affinity (Ki), which reflects the strength of these non-permanent interactions.
Performance Comparison: Potency and Selectivity
The following table summarizes the performance of representative covalent and non-covalent GRK5 inhibitors based on published data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.
| Inhibitor/Compound | Type | GRK5 IC50 | GRK2 IC50 | Selectivity (GRK2/GRK5) | Reference |
| Covalent Inhibitors | |||||
| Compound with chloroacetamide warhead (1) | Covalent | 8.6 nM | 1.2 µM | >1400-fold | |
| Ketoamide derivative (2) | Reversible Covalent | 10 nM | >1000 µM | >100,000-fold | |
| Grk5-IN-3 | Covalent | 0.22 µM (4h pre-incubation) | >100 µM | >450-fold | |
| Compound 5 (acrylamide) | Covalent | 0.2 µM (4h pre-incubation) | >100 µM | >500-fold | |
| Compound 16d (para-alkyne) | Covalent | 1.1 µM (4h pre-incubation) | >100 µM | >90-fold | |
| Non-Covalent Inhibitors | |||||
| Compound with (S)-α-hydroxyamide (3) | Non-covalent | 33 nM | >4 µM | >120-fold | |
| Compound with imidazo-pyridine heterocycle (4) | Non-covalent | 60 nM | 50 µM | >800-fold | |
| Compound 19 (4-aminoquinazoline derivative) | Non-covalent | 5.2 nM | Not Reported | Not Reported |
Signaling Pathways and Points of Inhibition
GRK5 participates in distinct signaling pathways depending on its subcellular localization. Both covalent and non-covalent inhibitors primarily target the ATP-binding site of the kinase domain, thereby blocking its catalytic activity in both the canonical and non-canonical pathways.
Experimental Protocols
Accurate characterization of GRK5 inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used to evaluate inhibitor potency and mechanism of action.
Radiometric Kinase Assay for GRK5 Activity (IC50 Determination)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by GRK5.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate (e.g., tubulin or a specific peptide)
-
[γ-³³P]ATP
-
Test inhibitors (covalent and non-covalent)
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a reaction tube, pre-incubate the GRK5 enzyme with the inhibitor (or DMSO vehicle control) for a specified time at room temperature. For covalent inhibitors, varying pre-incubation times (e.g., 0, 1, 4 hours) can be used to assess time-dependent inhibition.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Alternative IC50 Determination)
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human GRK5 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer
-
Substrate
-
ATP
-
Test inhibitors
-
White, opaque multi-well plates
Procedure:
-
Set up the kinase reaction in a multi-well plate with GRK5, substrate, ATP, and serial dilutions of the inhibitor.
-
Incubate at 30°C for the desired reaction time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP produced and thus to kinase activity.
-
Calculate IC50 values as described for the radiometric assay.
Mass Spectrometry for Covalent Adduct Formation
This method directly confirms the covalent binding of an inhibitor to GRK5.
Procedure:
-
Incubate recombinant GRK5 with a molar excess of the covalent inhibitor for a defined period (e.g., 3 hours).
-
Remove the unbound inhibitor using a desalting column.
-
Analyze the protein sample using intact protein mass spectrometry (e.g., LC-MS).
-
The formation of a covalent adduct will be indicated by an increase in the mass of the GRK5 protein corresponding to the molecular weight of the inhibitor.
Conclusion
The development of potent and selective GRK5 inhibitors holds significant promise for the treatment of a range of human diseases. Both covalent and non-covalent inhibitors present viable, albeit different, therapeutic strategies. Covalent inhibitors can offer the advantages of high potency and prolonged duration of action, but may also carry a higher risk of off-target reactivity. Non-covalent inhibitors, while typically having a shorter duration of action, may offer a more favorable safety profile. The choice between these modalities will ultimately depend on the specific therapeutic context and the desired pharmacokinetic and pharmacodynamic properties of the drug candidate. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of both classes of GRK5 inhibitors, facilitating the data-driven selection of promising lead compounds for further development.
References
Assessing the Reversibility of Grk5-IN-4 Inhibition: A Comparative Guide for Drug Development Professionals
An in-depth analysis of Grk5-IN-4's covalent inhibition of G protein-coupled receptor kinase 5 (GRK5) and a comparison with alternative reversible inhibitors, supported by experimental protocols and quantitative data.
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target due to its central role in both canonical G protein-coupled receptor (GPCR) desensitization and non-canonical nuclear signaling pathways implicated in diseases such as heart failure and cancer.[1][2] this compound is a potent and selective covalent inhibitor of GRK5, offering a valuable tool for dissecting GRK5's function.[3] This guide provides a comprehensive assessment of the reversibility of this compound inhibition, compares its performance with alternative inhibitors, and furnishes detailed experimental methodologies for researchers in drug development.
Understanding this compound and the Nature of Inhibition
This compound is characterized as a covalent inhibitor of GRK5, with a reported IC50 of 1.1 µM and a 90-fold selectivity over the closely related GRK2.[3] Covalent inhibitors function by forming a stable, long-lasting bond with their target protein, in this case, GRK5. This mechanism of action typically leads to irreversible or very slowly reversible inhibition. The time-dependent increase in the apparent potency of this compound is consistent with this covalent mechanism.
The distinction between irreversible and reversible inhibition is critical in drug development. While irreversible inhibitors can offer prolonged target engagement and a durable pharmacological effect, they also carry the risk of off-target effects due to permanent modification of other proteins.[4] In contrast, reversible inhibitors, including the more recent class of "reversible covalent" inhibitors, provide a dynamic interaction that can be more readily modulated, potentially offering a better safety profile.
Comparative Analysis of GRK5 Inhibitors
The landscape of GRK5 inhibitors includes both covalent and non-covalent compounds. The choice of inhibitor will depend on the specific research question or therapeutic goal. Below is a comparison of this compound with other notable GRK5 inhibitors.
| Inhibitor | Type | Target | IC50 (µM) | Selectivity over GRK2 | Key Features | Reference(s) |
| This compound | Covalent | GRK5 | 1.1 | 90-fold | Potent and selective covalent inhibitor. | |
| Sunitinib | Non-covalent | Multi-kinase | Low micromolar | Modest | FDA-approved receptor tyrosine kinase inhibitor with off-target activity against GRK5. | |
| Compound 3 (chloroacetamide derivative) | Covalent | GRK5 | 0.0086 | 1400-fold | Highly potent and selective covalent inhibitor. | |
| Compound 4c (ketoamide derivative) | Reversible Covalent | GRK5 | 0.01 | >100,000-fold | Extremely potent and highly selective reversible covalent inhibitor; forms a hemithioketal with Cys474. | |
| Compound 4 (imidazopyridine derivative) | Non-covalent | GRK5/6 | 0.06 | >800-fold | Potent and selective non-covalent inhibitor. | |
| Balanol | Non-covalent | GRK2 > GRK5 | 0.44 | ~0.08-fold (more potent on GRK2) | Natural product with higher potency for GRK2. |
Experimental Protocols for Assessing Inhibitor Reversibility
To empirically determine the reversibility of an inhibitor like this compound, several key experiments can be performed. The following are detailed protocols for a washout assay and a jump dilution experiment.
Protocol 1: Cellular Washout Assay
This assay assesses the duration of target inhibition in a cellular context after the removal of the free inhibitor.
Principle: Cells are treated with the inhibitor to allow for target binding. The inhibitor is then removed from the extracellular medium by washing. The recovery of downstream signaling or a direct measure of target re-engagement is monitored over time. For an irreversible inhibitor, inhibition will be sustained even after washout, whereas for a reversible inhibitor, activity will be restored as the inhibitor dissociates from the target.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing GRK5 at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration several-fold higher than its IC50 (e.g., 5-10 µM) for a defined period (e.g., 1-2 hours) to ensure target engagement.
-
Include control wells treated with a known reversible GRK5 inhibitor and a vehicle control (e.g., DMSO).
-
-
Washout Procedure:
-
Carefully aspirate the inhibitor-containing medium from the wells.
-
Wash the cells three to five times with a generous volume of fresh, pre-warmed, inhibitor-free culture medium to effectively remove any unbound inhibitor.
-
-
Post-Washout Incubation and Lysis:
-
After the final wash, add fresh, inhibitor-free medium to the wells.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) post-washout.
-
At each time point, lyse the cells to prepare for downstream analysis.
-
-
Analysis of GRK5 Activity:
-
Assess the phosphorylation status of a known downstream substrate of GRK5 (e.g., a specific GPCR or a nuclear substrate like HDAC5) using techniques such as Western blotting or an ELISA-based assay.
-
Compare the phosphorylation levels at different time points post-washout to those in cells continuously exposed to the inhibitor and to the vehicle-treated cells.
-
Expected Results:
-
Irreversible Inhibition (e.g., this compound): The phosphorylation of the downstream substrate will remain suppressed even after prolonged periods following the washout, similar to the cells under continuous treatment.
-
Reversible Inhibition: The phosphorylation of the downstream substrate will gradually return to the levels of the vehicle-treated control as the inhibitor dissociates from GRK5.
Protocol 2: Jump Dilution Kinetics Assay
This in vitro assay directly measures the dissociation rate constant (k_off) of an inhibitor from its target enzyme.
Principle: The enzyme and inhibitor are pre-incubated at high concentrations to form a stable complex. This complex is then rapidly diluted into a reaction mixture containing the substrate and ATP. This "jump dilution" lowers the free inhibitor concentration to a level well below its IC50, allowing the inhibitor to dissociate from the enzyme. The rate of recovery of enzyme activity is monitored over time, which corresponds to the inhibitor's dissociation rate.
Methodology:
-
Pre-incubation of Enzyme-Inhibitor Complex:
-
In a low-volume tube, incubate recombinant GRK5 enzyme with a saturating concentration of this compound (typically 10-20 times its IC50) for a sufficient time (e.g., 30-60 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
-
Preparation of Reaction Mixture:
-
In a multi-well plate, prepare a reaction mixture containing the GRK5 substrate (e.g., a peptide substrate), ATP, and the necessary buffer components. The volume should be large enough to allow for a significant dilution of the pre-incubated complex (e.g., 100-fold).
-
-
Jump Dilution and Activity Measurement:
-
Initiate the reaction by rapidly transferring a small volume of the pre-incubated enzyme-inhibitor complex into the reaction mixture in the multi-well plate.
-
Immediately begin monitoring the kinase activity over time. This can be done using a continuous assay format, such as an ADP-Glo™ kinase assay, which measures the production of ADP in real-time.
-
-
Data Analysis:
-
Plot the enzyme activity (rate of product formation) as a function of time.
-
For a reversible inhibitor, the activity will increase over time as the inhibitor dissociates. This recovery of activity can be fitted to a first-order kinetic model to determine the dissociation rate constant (k_off).
-
The residence time (τ) of the inhibitor is the reciprocal of the k_off (τ = 1/k_off).
-
Expected Results:
-
Irreversible Inhibition (e.g., this compound): There will be no or very slow recovery of enzyme activity after the jump dilution, indicating a very slow dissociation rate and a long residence time.
-
Reversible Inhibition: A time-dependent increase in enzyme activity will be observed, from which the k_off and residence time can be calculated.
Visualizing GRK5 Signaling and Experimental Workflows
To further elucidate the context of this compound inhibition, the following diagrams illustrate the key signaling pathways of GRK5 and the experimental workflows for assessing inhibitor reversibility.
Caption: Dual signaling roles of GRK5 at the plasma membrane and in the nucleus, and points of inhibition by this compound.
Caption: Step-by-step workflow for a cellular washout assay to assess inhibitor reversibility.
References
Comparative Efficacy of GRK5 Inhibitors Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific effects of G protein-coupled receptor kinase 5 (GRK5) inhibitors is crucial for the preclinical to clinical translation of novel therapeutics. This guide provides a comparative overview of Grk5-IN-4 and other selective GRK5 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. Its involvement in both canonical GPCR desensitization at the plasma membrane and non-canonical signaling in the nucleus has implicated it in the pathophysiology of numerous diseases, including heart failure, neurodegenerative disorders, and cancer. As such, GRK5 has emerged as a promising therapeutic target.
This guide focuses on the comparative effects of this compound, a potent and selective covalent inhibitor of GRK5, and provides data on other relevant inhibitors to offer a broader perspective for researchers.
Quantitative Comparison of GRK5 Inhibitors
The inhibitory potency of various compounds against GRK5 and related kinases is a critical factor in their development as research tools and potential therapeutics. The following table summarizes the available in vitro inhibitory activity of this compound and a related compound, Grk5-IN-3.
| Inhibitor | Target Kinase | IC50 (µM) | Species | Notes |
| This compound | GRK5 | 1.1[1][2] | Not Specified | Potent and selective covalent inhibitor.[2] Shows 90-fold selectivity over GRK2.[2] |
| Grk5-IN-3 | GRK5 | 0.22[3] | Not Specified | Potent covalent inhibitor demonstrating time-dependent inhibition. |
| GRK6 | 0.41 | Not Specified | Also exhibits inhibitory activity against the closely related GRK6. | |
| GRK1 | >100 | Not Specified | High selectivity over GRK1. | |
| GRK2 | >100 | Not Specified | High selectivity over GRK2. | |
| GRK5-C474S Mutant | >100 | Not Specified | Lack of inhibition confirms covalent binding to Cysteine 474. |
GRK5 Signaling Pathways
GRK5 modulates cellular function through two primary signaling pathways: a canonical pathway at the plasma membrane and a non-canonical pathway in the nucleus. Understanding these pathways is essential for interpreting the effects of GRK5 inhibitors.
Canonical GRK5 Signaling Pathway
In its canonical role, GRK5 phosphorylates agonist-activated GPCRs, leading to the recruitment of β-arrestin. This uncouples the receptor from its G protein, causing signal termination and receptor internalization. This process is vital for preventing overstimulation of signaling pathways.
Canonical GPCR desensitization pathway mediated by GRK5.
Non-Canonical GRK5 Nuclear Signaling
GRK5 can translocate to the nucleus, a process influenced by intracellular calcium levels and calmodulin. In the nucleus, GRK5 engages in non-canonical activities, including the phosphorylation of non-GPCR substrates like histone deacetylase 5 (HDAC5) and direct binding to DNA, thereby regulating gene transcription. This nuclear signaling is particularly relevant in pathological conditions such as cardiac hypertrophy.
Non-canonical nuclear signaling of GRK5.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor efficacy. Below are methodologies for key in vitro and in vivo experiments.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against GRK5.
Materials:
-
Recombinant human GRK5 enzyme
-
This compound or other test compounds
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., casein or a specific peptide substrate)
-
ATP and [γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant GRK5 enzyme, and substrate.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the reaction mixture. For covalent inhibitors, a pre-incubation step (e.g., 30 minutes at room temperature) may be necessary to allow for covalent bond formation.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of GRK5 Inhibition in a Mouse Model of Cardiac Hypertrophy
This protocol outlines a general procedure for evaluating the in vivo efficacy of a GRK5 inhibitor in a transverse aortic constriction (TAC) mouse model of pressure-overload cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound or other test compounds formulated for in vivo administration
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for TAC procedure
-
Echocardiography system
-
Histology reagents (e.g., hematoxylin and eosin, Masson's trichrome)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Baseline Measurements: Perform baseline echocardiography to assess cardiac function.
-
TAC Surgery: Induce pressure-overload hypertrophy by performing transverse aortic constriction (TAC) surgery. A sham operation is performed on the control group.
-
Compound Administration: Administer the GRK5 inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage). The dosage and route of administration should be optimized based on pharmacokinetic studies.
-
Monitoring: Monitor the animals regularly for any signs of distress.
-
Functional Assessment: Perform serial echocardiography at specified time points (e.g., 1, 2, and 4 weeks post-TAC) to evaluate cardiac function and hypertrophy.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the hearts.
-
Histological Analysis: Process the heart tissue for histological analysis to assess cardiomyocyte size (hypertrophy) and fibrosis.
-
Data Analysis: Compare the cardiac function parameters, cardiomyocyte size, and fibrosis levels between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the GRK5 inhibitor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a GRK5 inhibitor.
A generalized workflow for the preclinical development of a GRK5 inhibitor.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are general outlines and should be adapted and optimized for specific research needs.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Grk5-IN-4
Essential safety protocols and operational plans for the potent and selective covalent GRK5 inhibitor, Grk5-IN-4, are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
As a potent, covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5), this compound should be handled with the utmost care, assuming it is a potentially hazardous substance. The primary risks associated with similar novel research chemicals include skin and eye irritation, respiratory tract irritation from inhalation of dust, and unknown systemic effects if ingested or absorbed. Covalent inhibitors, by their nature, form irreversible bonds and may have off-target effects. Therefore, stringent adherence to the following personal protective equipment (PPE) and handling guidelines is essential.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Protection Type | Solid Form | Solution Form | Specifications & Best Practices |
| Eye Protection | Chemical safety goggles | Chemical safety goggles | Must provide a complete seal around the eyes to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Laboratory coat | A fully buttoned lab coat made of a low-permeability material should be worn. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Not generally required if handled in a fume hood | A respirator is mandatory when handling the solid form outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Work Area | Certified chemical fume hood | Certified chemical fume hood | All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a functioning chemical fume hood to minimize inhalation exposure. |
Operational Plan for Handling and Disposal
A clear and well-defined operational plan is crucial for minimizing risks. The following step-by-step guide outlines the procedures for the safe handling and disposal of this compound.
Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: When weighing the solid compound, use a disposable weigh boat and handle it with forceps. Tare the balance with the weigh boat before adding the compound.
-
Reconstitution: To reconstitute the compound, slowly add the desired solvent to the vial containing the solid this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Aliquoting: If necessary, aliquot the solution into smaller, clearly labeled vials for storage. Use caution to avoid splashes or spills.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Evacuate: If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.
-
Containment: For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For small solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or the covered solid and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable laboratory decontaminant, followed by a thorough rinse with soap and water.
Disposal
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Segregation: Segregate all this compound waste, including empty vials, contaminated gloves, weigh boats, and absorbent materials, into a dedicated and clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Institutional Guidelines: Dispose of the hazardous waste according to your institution's specific environmental health and safety guidelines. Never dispose of this compound down the drain or in the regular trash.
GRK5 Signaling Pathway
This compound exerts its effects by inhibiting G protein-coupled receptor kinase 5 (GRK5). Understanding the signaling pathway of GRK5 is essential for contextualizing the inhibitor's mechanism of action. GRK5 has both canonical and non-canonical signaling functions.
Canonical and non-canonical signaling pathways of GRK5.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
